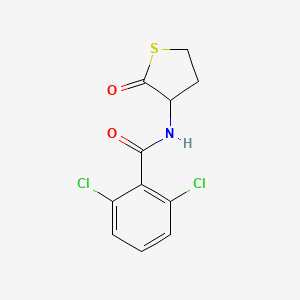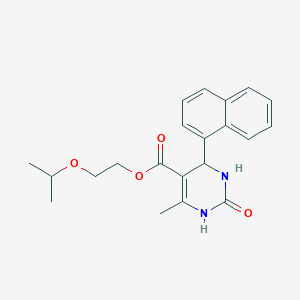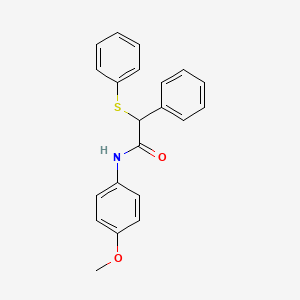![molecular formula C16H15N3O3S3 B4940444 5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4940444.png)
5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ETS and has been found to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
ETS has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that ETS has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. ETS has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In addition to its anti-cancer properties, ETS has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Studies have shown that ETS can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Mechanism of Action
The mechanism of action of ETS is complex and not fully understood. Studies have shown that ETS inhibits the activity of several enzymes and signaling pathways, including the Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. ETS has also been found to modulate the expression of several genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
ETS has a wide range of biochemical and physiological effects. Studies have shown that ETS can induce apoptosis in cancer cells, reduce inflammation, and inhibit angiogenesis. ETS has also been found to modulate the expression of several genes involved in cell proliferation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
ETS has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. ETS is also stable and can be stored for long periods of time. However, ETS has some limitations for use in lab experiments. It can be expensive to synthesize and may not be readily available in some labs.
Future Directions
There are several future directions for research on ETS. One area of research is in the development of new cancer therapies. Studies have shown that ETS has potent anti-cancer activity, and further research is needed to determine its efficacy in animal models and clinical trials. Another area of research is in the development of new anti-inflammatory therapies. ETS has been found to reduce inflammation in several animal models of inflammatory diseases, and further research is needed to determine its efficacy in humans. Finally, research is needed to determine the safety and toxicity of ETS in humans, as well as its potential interactions with other drugs.
Conclusion
In conclusion, 5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. ETS has been found to have potent anti-cancer and anti-inflammatory activity, and further research is needed to determine its efficacy in animal models and clinical trials. ETS has several advantages for use in lab experiments, but also has some limitations. Overall, ETS is a promising compound that has the potential to make a significant impact on the fields of cancer research and anti-inflammatory therapy.
Synthesis Methods
The synthesis of ETS involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with 4-aminobenzenesulfonyl chloride and 2-aminothiazole in the presence of a base. The resulting compound is then purified and characterized using a variety of analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
properties
IUPAC Name |
5-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c1-2-12-5-8-14(24-12)15(20)18-11-3-6-13(7-4-11)25(21,22)19-16-17-9-10-23-16/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPQWIPKFDIBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxo-1,1-diphenylethanol](/img/structure/B4940366.png)
![4-(4-chloro-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4940369.png)
![methyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B4940386.png)


![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B4940402.png)
![isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4940412.png)
![3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile](/img/structure/B4940429.png)
![2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide](/img/structure/B4940435.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4940449.png)


![6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B4940477.png)
![3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4940484.png)